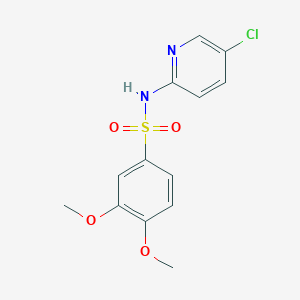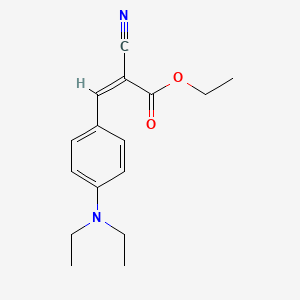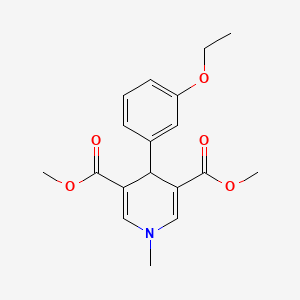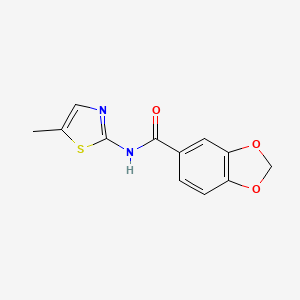
N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3,4-dimethoxybenzenesulfonamide is a compound that falls under the broader category of sulfonamides, which are known for their diverse pharmacological activities. The interest in sulfonamides has been driven by their role as pharmacophores, with research extending into their synthesis, molecular structure, and chemical properties to explore their potential applications.
Synthesis Analysis
The synthesis of similar sulfonamides often involves steps such as sulfonation, chlorination, and amination. For example, chloro-3-pyridinesulfonamide, a related compound, was synthesized from 4-hydroxy pyridine through these steps, highlighting the general approach that might be used for the synthesis of this compound, although specific conditions and yields can vary (Pei, 2002).
Molecular Structure Analysis
The molecular structure of sulfonamides, including this compound, is characterized by the presence of a sulfonyl group attached to an aromatic ring. This structure can participate in various intramolecular and intermolecular interactions, affecting its crystal packing and molecular conformation (Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including this compound, can undergo various chemical reactions, such as N-alkylation and aminohydroxylation, reflecting their reactivity and potential for chemical modifications (Hamasharif et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility and melting point, are influenced by their molecular structure. For instance, the presence of dimethoxy groups can affect the compound's water solubility and melting point, which are critical for its applications and handling (Murthy et al., 2018).
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-19-11-5-4-10(7-12(11)20-2)21(17,18)16-13-6-3-9(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEKELJZBTXBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620022.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)
![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)

![3-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5620058.png)


![9-(3-phenoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5620079.png)

![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5620101.png)
![3-({[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5620102.png)